UV Spectral Fingerprint: Diagnostic Absence of Shift Reagent Response Distinguishes 7-Methoxy from 7-Hydroxy Analog
The target compound displays UV absorption maxima at 230 and 295 nm in methanol and critically shows no spectral shift upon addition of AlCl₃, NaOAc, or NaOMe [1]. This non-responsiveness is diagnostic of a blocked (methylated) 7-hydroxyl group. In contrast, the 7-hydroxy analog (7-hydroxy-2-methylisoflavone, CAS 2859-88-3) possesses a free phenolic OH at C7 and would be expected to exhibit a bathochromic shift with NaOAc (ionization of the 7-OH) and a characteristic shift with AlCl₃ (chelation with the adjacent carbonyl), consistent with well-established flavonoid UV shift rules [2]. This differential UV behavior provides a definitive, low-cost analytical discriminator between the 7-methoxy and 7-hydroxy forms that cannot be resolved by molecular weight alone (266.29 vs. 252.27 g/mol).
| Evidence Dimension | UV spectral response to shift reagents (AlCl₃, NaOAc, NaOMe) |
|---|---|
| Target Compound Data | λmax 230, 295 nm (MeOH); no shift with AlCl₃, NaOAc, or NaOMe |
| Comparator Or Baseline | 7-Hydroxy-2-methylisoflavone (CAS 2859-88-3): Expected bathochromic shift with NaOAc and AlCl₃ per flavonoid UV diagnostics |
| Quantified Difference | Qualitative diagnostic: presence vs. absence of shift reagent response; reflects blocked vs. free 7-OH |
| Conditions | UV spectrophotometry in methanol with standard shift reagents (AlCl₃, NaOAc, NaOMe); data from KoreanTK compound database |
Why This Matters
This differential UV fingerprint enables unambiguous identity verification and detection of contamination by the 7-hydroxy analog in a procured sample without requiring MS or NMR, reducing QC cost and turnaround time.
- [1] KoreanTK. Chemical: Detail Information – 7-Methoxy-2-methylisoflavone (UV data: 230, 295 nm; no shift with AlCl₃, NaOAc, NaOMe). Available at: https://koreantk.com/chemical/7-Methoxy-2-methylisoflavone View Source
- [2] Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag, New York. (Standard flavonoid UV shift reagent methodology). View Source
